molecular formula C12H20BNO3S B8385750 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)propan-2-ol

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)propan-2-ol

Cat. No. B8385750
M. Wt: 269.17 g/mol
InChI Key: IWGJDWAQIMTREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216173B2

Procedure details

To a solution of 2-(1,3-thiazol-2-yl)propan-2-ol (40 g, 0.28 mol) in THF (400 mL) was add n-butyllithium (2.5 M in hexanes, 260 mL, 0.64 mol) dropwise at −78° C. After 30 minutes, 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (65 g, 0.35 mol) was added at −78° C. The reaction solution was then stirred at −78° C. After 1 hour, the reaction mixture was quenched with acetic acid, filtered, and concentrated under reduced pressure. The residue was diluted with hydrochloric acid (3.0 M solution in diethyl ether, 110 mL, 0.33 mol) and the mixture was filtered to afford 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]propan-2-ol. MS ESI calc'd. for C12H21BNO3S [M+H]+ 270. found 270. 1H NMR (300 MHz, DMSO-d6): δ 8.01 (s, 1H), 1.49 (s, 6H), 1.28 (s, 12H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([OH:9])([CH3:8])[CH3:7].C([Li])CCC.[CH3:15][C:16]1([CH3:27])[C:20]([CH3:22])([CH3:21])[O:19][B:18](OC(C)C)[O:17]1.Cl>C1COCC1>[CH3:15][C:16]1([CH3:27])[C:20]([CH3:22])([CH3:21])[O:19][B:18]([C:5]2[S:1][C:2]([C:6]([OH:9])([CH3:8])[CH3:7])=[N:3][CH:4]=2)[O:17]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
S1C(=NC=C1)C(C)(C)O
Name
Quantity
260 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)OC(C)C)C
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction solution was then stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with acetic acid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CN=C(S1)C(C)(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.